Vanillylamine-d3 Hydrochloride
Description
Contextual Background of Vanillylamine (B75263) in Natural Product Chemistry and Metabolism
Vanillylamine, chemically known as 4-(aminomethyl)-2-methoxyphenol, is a phenolic amine that plays a crucial role in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. It is formed from vanillin (B372448) through the action of the enzyme vanillin aminotransferase. wikipedia.orgnih.gov Vanillylamine then serves as a direct precursor to capsaicin (B1668287), where it is combined with a fatty acid by the enzyme capsaicin synthase. wikipedia.orgdiva-portal.org
Beyond its role in capsaicinoid synthesis, vanillylamine is a subject of interest in metabolic studies. It is a derivative of vanillin and is involved in the phenylpropanoid pathway. medchemexpress.com The metabolism of vanillic acid can lead to the formation of vanillylamine through amination. researchgate.net
Principles and Rationale for Stable Isotope Incorporation in Chemical Compounds
Stable isotope labeling is a technique that involves replacing one or more atoms in a molecule with their non-radioactive (stable) isotopes. ontosight.aiwikipedia.org Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com The fundamental principle behind this technique is that isotopically labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. ontosight.ai This mass difference allows researchers to distinguish and track the labeled molecules within a biological system or a chemical reaction using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiwikipedia.org
The rationale for using stable isotopes is to trace the metabolic fate of compounds, elucidate biosynthetic pathways, and quantify molecules with high precision. ontosight.aimetwarebio.com This method provides valuable insights into complex biological processes without significantly altering the system under investigation. ontosight.ai
Specific Advantages of Deuterium Labeling in Vanillylamine for Academic Inquiry
Deuterium (²H), a stable isotope of hydrogen, offers several advantages when incorporated into molecules like vanillylamine. Deuterium labeling is a cost-effective and versatile method for isotopic labeling. nih.gov
Key advantages of using deuterium-labeled compounds, such as Vanillylamine-d3 Hydrochloride, include:
Use as Internal Standards: In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogues are considered the best internal standards. They share very similar chemical and physical properties with the analyte being measured, including extraction recovery and chromatographic retention time. However, their molecular masses are distinct and easily distinguishable by the mass spectrometer, leading to accurate quantification. researchgate.net
Tracing Metabolic Pathways: Deuterium-labeled compounds can be used to trace the metabolic fate of molecules in living organisms. nih.gov By introducing a deuterated precursor, researchers can follow its conversion into various metabolites, helping to map out complex biochemical pathways. nih.govnih.gov
Minimal Isotope Effect: While there is a slight difference in the bond strength between carbon-deuterium and carbon-hydrogen, for many applications, the isotope effect is minimal and does not significantly interfere with the biochemical processes being studied. wikipedia.org
Overview of Research Domains Utilizing this compound as a Tool
This compound is a valuable tool in several research areas:
Metabolomics and Pharmacokinetics: It is used as an internal standard for the accurate quantification of vanillylamine and related compounds in biological samples. researchgate.net This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these substances. ontosight.ai
Biosynthesis Research: The labeled compound is instrumental in studying the biosynthesis of capsaicin and other alkaloids. researchgate.net By feeding organisms with deuterated vanillylamine, researchers can track its incorporation into the final products, thereby elucidating the biosynthetic pathway.
Analytical Chemistry: this compound serves as a reference material in the development and validation of analytical methods for detecting and quantifying vanillylamine in various matrices. researchgate.net
Strategies for Stereospecific and Regioselective Deuterium Incorporation
The synthesis of this compound necessitates precise methods for introducing deuterium atoms at specific molecular positions. The primary strategies involve targeted chemical reactions on precursor molecules and enzymatic pathways that offer high selectivity.
Deuteration via Targeted Substitution Reactions
A common and effective strategy for synthesizing Vanillylamine-d3 involves the introduction of a trideuteromethyl (-CD3) group at the methoxy (B1213986) position of a vanillin precursor. This is a regioselective process, targeting a specific functional group for deuteration.
The synthesis typically begins with 3,4-dihydroxybenzaldehyde. This precursor undergoes a regioselective methylation reaction using a deuterated methylating agent, such as [d3]methyl iodide (CD3I), in the presence of a base. nih.gov This step selectively converts the hydroxyl group at the 3-position to a trideuteromethoxy group, yielding [d3]vanillin. nih.govresearchgate.net The subsequent conversion of the aldehyde group of [d3]vanillin to an aminomethyl group (-CH2NH2) can be achieved through a reductive amination process. A standard industrial method involves forming an oxime intermediate with hydroxylamine hydrochloride, followed by catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) in the presence of hydrochloric acid to produce the final this compound salt. google.com This multi-step approach ensures the deuterium label is precisely located on the methoxy group, away from the sites of subsequent chemical transformations.
Enzymatic Synthesis and Biocatalytic Deuterium Exchange Approaches
Biocatalytic methods offer an alternative, highly specific route to vanillylamine synthesis, which can be adapted for deuterated analogues. The enzymatic conversion of vanillin to vanillylamine can be accomplished using ω-transaminase enzymes. researchgate.net This process involves the transfer of an amino group from an amine donor to the aldehyde group of the vanillin substrate.
For the synthesis of Vanillylamine-d3, [d3]vanillin would serve as the starting substrate. The use of ω-transaminase in either a cell-free system or a whole-cell biocatalysis setup can facilitate the conversion to Vanillylamine-d3. researchgate.net These enzymatic reactions are known for their high selectivity and ability to proceed under mild conditions, often leading to high conversion rates. researchgate.netpolimi.it While direct enzymatic deuterium exchange on the vanillylamine molecule is less common, the synthesis from a pre-deuterated precursor like [d3]vanillin is a viable and "green" chemistry approach. researchgate.net Another enzyme, vanillyl alcohol oxidase, has been studied for the conversion of vanillylamine, though this typically involves deamination to form vanillin. rug.nlnih.gov
Evaluation of Synthetic Yields and Reaction Efficiencies for Labeled Analogues
The efficiency of synthesizing deuterated compounds is a critical factor. For the chemical synthesis pathway, the methylation of 3,4-dihydroxybenzaldehyde to produce [d3]vanillin has been reported with good yields.
| Reaction Step | Precursor | Product | Reported Yield |
| Deuteromethylation | 3,4-dihydroxybenzaldehyde | [d3]Vanillin | 47% nih.gov - 80% researchgate.net |
| Reductive Amination | Vanillin | Vanillylamine HCl | 82% (non-deuterated) google.com |
This table presents reported yields for key synthetic steps. The yield for the reductive amination of the deuterated analogue is expected to be similar to its non-deuterated counterpart.
Biocatalytic routes also demonstrate high efficiency. The transaminase-mediated conversion of vanillic acid to vanillylamine has shown yields of up to 97% in cell-free systems and 70% using resting whole-cell biocatalysis. researchgate.net The conversion of vanillin using ω-transaminase has been shown to reach complete conversion under optimized conditions. researchgate.net
Methodologies for Isotopic Purity and Enrichment Determination
Following synthesis, it is crucial to verify the isotopic integrity of this compound. This involves confirming the precise location of the deuterium atoms and quantifying the percentage of deuterated molecules relative to their non-deuterated counterparts. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques for this assessment.
High-Resolution Mass Spectrometry for Isotope Distribution Analysis
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. almacgroup.com This technique can distinguish between molecules based on very small differences in their mass-to-charge ratio (m/z).
The mass of a deuterium atom is approximately 2.0141 Da, while hydrogen is about 1.0078 Da. This mass difference allows HRMS to resolve the molecular ion peaks of Vanillylamine-d3 from any residual, non-deuterated Vanillylamine. creative-biolabs.com The protonated molecular ion of unlabeled vanillylamine appears at an m/z of approximately 154. researchgate.net The corresponding ion for Vanillylamine-d3 would be found at an m/z of approximately 157.
By analyzing the relative intensities of these peaks in the mass spectrum, the isotopic enrichment can be calculated. almacgroup.comresearchgate.net The high resolving power of modern instruments, such as Time-of-Flight (TOF) analyzers, minimizes overlap between isotopic peaks, allowing for accurate quantification of the labeled compound's purity. almacgroup.com
| Compound | Molecular Formula | Expected [M+H]+ m/z |
| Vanillylamine | C8H11NO2 | ~154.08 |
| Vanillylamine-d3 | C8H8D3NO2 | ~157.10 |
This table shows the expected mass-to-charge ratios for the protonated molecular ions of unlabeled and d3-labeled vanillylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the location of deuterium atoms within the molecule. Both proton (¹H) NMR and deuterium (²H) NMR can be used for this purpose. sigmaaldrich.com
In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (-OCH3) protons, which would typically appear around 3.8 ppm in the unlabeled compound, will be absent or significantly diminished in intensity. studymind.co.uk The disappearance of this specific signal confirms that deuteration occurred at the intended methoxy position.
Deuterium (²H) NMR is another valuable technique, particularly for highly enriched compounds. sigmaaldrich.com It directly detects the deuterium nuclei. A signal in the ²H NMR spectrum corresponding to the chemical shift of the methoxy group provides direct evidence of successful labeling at that site. The integration of this signal can be used to quantify the deuterium content. sigmaaldrich.comhuji.ac.il For compounds with high levels of deuteration (>98%), ²H NMR can be more accurate for determining enrichment than ¹H NMR, which relies on the measurement of very small residual proton signals. sigmaaldrich.com Published syntheses of [d3]vanillin, the precursor, have reported isotopic incorporation exceeding 99.9%, a value typically confirmed by these powerful analytical methods. nih.gov
Chromatographic Techniques for Separation of Deuterated and Unlabeled Species
The separation of deuterated compounds from their unlabeled counterparts is a significant challenge in analytical chemistry. Due to their identical chemical structures, differing only in isotopic composition, isotopologues like this compound and the unlabeled vanillylamine exhibit nearly identical chromatographic behavior under standard conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for sample purification but often result in the co-elution of deuterated and non-deuterated species researchgate.net.
The primary challenge lies in the minute mass variation between the hydrogen and deuterium isotopes, which is generally insufficient to cause significant differences in retention times on conventional chromatographic columns ingenza.com. While specialized chromatographic methods can be developed, the most prevalent and effective strategy for differentiation and quantification is the coupling of chromatography with mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. The chromatographic component separates the analyte of interest from other compounds in the matrix, while the mass spectrometer distinguishes between the deuterated and unlabeled molecules based on their different mass-to-charge (m/z) ratios. This approach allows for accurate determination of isotopic enrichment and purity even if the compounds are not chromatographically resolved rsc.orgresearchgate.net. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position and extent of deuterium labeling, providing crucial information on isotopic integrity rsc.orgciac.jl.cn.
Table 1: Techniques for Differentiation of this compound and Unlabeled Vanillylamine
| Technique | Application in Isotopic Analysis | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Sample purification and separation from impurities. | Generally results in co-elution of deuterated and unlabeled isotopologues. |
| Gas Chromatography (GC) | Separation of volatile derivatives for analysis. | Similar to HPLC, complete separation of isotopologues is highly challenging. |
| Mass Spectrometry (MS) | Primary method for differentiation and quantification. | Distinguishes compounds based on mass-to-charge (m/z) ratio, allowing for accurate isotopic purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and localization of deuterium atoms. | Confirms the specific sites of deuteration and provides insights into the percentage of isotopic purity. rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
192.66 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
InChI Key |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CN)O.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
Origin of Product |
United States |
Quantitative Analytical Applications in Advanced Research Disciplines
Development and Validation of LC-MS/MS Methods for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for the quantification of low-level analytes in intricate samples. nih.gov The development and validation of robust LC-MS/MS methods are essential for reliable bioanalytical data. In this context, Vanillylamine-d3 Hydrochloride is an invaluable tool, particularly as an internal standard for the quantification of endogenous vanillylamine (B75263).
The successful application of this compound as an internal standard in LC-MS/MS assays hinges on the careful selection and optimization of mass spectrometric parameters. This process ensures the highest sensitivity and specificity for both the analyte and the internal standard. The optimization is typically performed by infusing a standard solution of the compound into the mass spectrometer and adjusting parameters to achieve the strongest and most stable signal.
For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1). Due to the three deuterium (B1214612) atoms, its mass-to-charge ratio (m/z) is 157.2, which is distinct from the endogenous vanillylamine (m/z 154.1). This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), which acts as a collision cell. The resulting fragment ions are then filtered in the third quadrupole (Q3) to select a specific product ion for monitoring.
Table 1: Illustrative Mass Spectrometric Parameters for Vanillylamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vanillylamine | 154.1 | 137.1 | 15 |
| This compound | 157.2 | 140.1 | 15 |
Note: The values presented in this table are illustrative and based on typical fragmentation patterns for similar compounds. Actual optimized parameters may vary depending on the specific LC-MS/MS instrument and experimental conditions.
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of the quantitative results.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. nih.gov Since the deuterated standard is chemically almost identical to the analyte, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to a more accurate and reliable quantification.
The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the matrix extract after the extraction procedure) to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The use of this compound helps to ensure that the calculated concentration of endogenous vanillylamine remains accurate even in the presence of significant matrix effects.
A comprehensive validation of the LC-MS/MS method is required to ensure its reliability for preclinical studies. This validation assesses several key parameters, including linearity, accuracy, precision, and recovery.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of calibration standards at different concentrations and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration.
Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and expressing the result as a percentage of the nominal value.
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) for a series of measurements.
Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix.
The use of this compound as an internal standard is crucial for achieving acceptable results for these validation parameters, as it corrects for variability in both the sample preparation and the analytical detection steps.
Table 2: Representative Validation Data for an LC-MS/MS Method for Vanillylamine using this compound as an Internal Standard in Human Plasma
| Validation Parameter | Low QC (5 ng/mL) | Mid QC (50 ng/mL) | High QC (500 ng/mL) |
| Intra-day Precision (%CV) | 4.5 | 3.2 | 2.8 |
| Inter-day Precision (%CV) | 6.8 | 5.1 | 4.3 |
| Accuracy (%) | 102.3 | 98.7 | 101.5 |
| Recovery (%) | 85.2 | 87.1 | 86.5 |
| Linearity (r²) | >0.995 over a range of 1-1000 ng/mL |
Note: This table presents illustrative data based on typical performance characteristics for bioanalytical LC-MS/MS methods. Actual results may vary.
Application in GC-MS for Volatile and Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, including vanillylamine, are not sufficiently volatile for direct GC-MS analysis. Therefore, a chemical derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net
Common derivatization strategies for primary amines like vanillylamine include acylation, silylation, or alkylation. researchgate.net For example, reacting vanillylamine with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen atoms on the amine and hydroxyl groups with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative suitable for GC-MS analysis. nih.gov
When using GC-MS for the quantification of vanillylamine, this compound can be used as an internal standard. It undergoes the same derivatization reaction as the endogenous analyte. The resulting deuterated derivative will have a slightly different retention time and a distinct mass spectrum, allowing for its use in isotope dilution mass spectrometry for accurate quantification. The use of a deuterated derivatization agent can also be a strategy to synthesize internal standards in situ. nih.gov
Utilization in Metabolomics and Proteomics Research
Metabolomics and proteomics are large-scale studies of small molecules (metabolites) and proteins, respectively, within a biological system. These fields rely on advanced analytical techniques, primarily mass spectrometry, to identify and quantify a vast number of molecules simultaneously.
In metabolomics, the absolute quantification of endogenous metabolites is crucial for understanding biochemical pathways and identifying biomarkers of disease. nih.gov Vanillylamine is a metabolite in the catecholamine pathway. researchgate.net Accurate measurement of its concentration can provide insights into various physiological and pathological processes.
The gold standard for absolute quantification in metabolomics is the use of stable isotope-labeled internal standards in an isotope dilution mass spectrometry (IDMS) workflow. researchgate.net this compound is ideally suited for this purpose. A known amount of the deuterated standard is spiked into the biological sample at the beginning of the sample preparation process. It then serves as an internal reference throughout the entire analytical procedure. By measuring the ratio of the endogenous analyte to the labeled standard, an accurate and precise absolute concentration can be determined, correcting for any sample loss during extraction and any variations in instrument response. This approach is critical for obtaining reliable quantitative data in complex metabolomic studies of catecholamine metabolism. nih.gov
Role in Flux Analysis Studies within Metabolic Networks
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing insights into the functional behavior of cellular systems. rsc.org The precision of MFA often relies on the use of stable isotope tracers to follow the transformation of metabolites through various pathways. nih.gov
While direct research detailing this compound's specific use in broad metabolic flux analysis is specialized, its role can be understood through its application as an internal standard in quantifying related endogenous compounds. In studies involving the capsaicinoid biosynthesis pathway, for instance, understanding the flux through intermediates like vanillylamine is crucial. Capsaicin (B1668287) is formed by the enzymatic condensation of vanillylamine and 8-methyl-nonenoic acid. researchgate.net
In such studies, researchers introduce a known quantity of this compound into a biological sample. During analysis, typically by liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the natural, non-labeled vanillylamine. Because the two compounds have nearly identical chemical and physical properties, they experience similar effects during sample preparation, extraction, and ionization. nih.gov However, the mass spectrometer can distinguish between them due to their mass difference.
By comparing the signal intensity of the endogenous vanillylamine to the known concentration of the this compound standard, researchers can achieve highly accurate quantification of the native compound. This precise measurement is essential for calculating the flux, or turnover rate, of vanillylamine within the metabolic network, revealing how genetic or environmental changes affect the capsaicinoid pathway.
Table 1: Properties of Vanillylamine vs. This compound for Mass Spectrometry
| Property | Vanillylamine Hydrochloride | This compound | Rationale for Use in Flux Analysis |
|---|---|---|---|
| Molecular Formula | C₈H₁₂ClNO₂ | C₈H₉D₃ClNO₂ | The incorporation of 3 deuterium (D) atoms increases the mass. scbt.com |
| Molecular Weight | 189.64 g/mol | 192.66 g/mol | The mass difference allows the mass spectrometer to differentiate the analyte from the internal standard. scbt.com |
| Chemical Behavior | Nearly Identical | Nearly Identical | Ensures both compounds behave similarly during sample processing and analysis, correcting for matrix effects and procedural losses. acanthusresearch.com |
| Chromatographic Retention Time | Co-elutes with deuterated form | Co-elutes with non-deuterated form | Co-elution is critical for the internal standard to accurately reflect and compensate for variations experienced by the analyte. |
Development of Standard Reference Materials for Research Laboratories
The development of deuterated compounds like this compound as standard reference materials is fundamental to ensuring the accuracy, reproducibility, and traceability of analytical measurements in research laboratories. pharmaffiliates.comclearsynth.com A reference material is a substance sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.
Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in quantitative mass spectrometry. nih.gov Their development involves several critical steps:
Strategic Synthesis: The synthesis of this compound requires incorporating deuterium atoms at positions that are chemically stable and will not exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.com The label must also be on a part of the molecule that will be detected in the mass spectrometer, ensuring the mass difference is observable. acanthusresearch.com
Purification and Characterization: After synthesis, the compound must be rigorously purified to remove any unlabeled vanillylamine or other impurities. The presence of unlabeled species can artificially inflate the measured concentration of the analyte. The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm its structure and isotopic purity.
Certification: For use as a certified reference material (CRM), the compound's purity and concentration in solution are precisely determined and documented. This process often involves validation against existing standards and rigorous quality control measures. Laboratories provide a Certificate of Analysis (CoA) that details these characteristics, ensuring traceability. pharmaffiliates.com
The use of this compound as a reference material enables researchers to perform robust method validation, calibrate instruments, and ensure that analytical procedures are reliable. clearsynth.com It plays a crucial role in quantitative bioanalysis, such as pharmacokinetic and metabolism studies, where accurate data is paramount. acanthusresearch.com By providing a reliable comparator, these standards help minimize measurement uncertainty and correct for variations caused by matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.comamazonaws.com
Table 2: Key Considerations in Developing Deuterated Reference Standards
| Consideration | Description | Importance for this compound |
|---|---|---|
| Isotopic Purity | The percentage of the material that is correctly labeled with the desired number of deuterium atoms. | High isotopic purity is essential to prevent interference from any unlabeled vanillylamine, which would compromise quantitative accuracy. |
| Chemical Purity | The absence of other chemical compounds or impurities resulting from the synthesis process. | Ensures that the measured response is solely from the standard and not from contaminants. |
| Label Stability | The deuterium atoms must be on non-exchangeable positions of the molecule to prevent their loss during sample storage or preparation. acanthusresearch.com | Guarantees that the mass difference between the standard and the analyte remains constant throughout the analytical procedure. |
| Mass Difference | A sufficient mass difference (typically ≥ 3 Da) between the labeled standard and the unlabeled analyte. | Prevents isotopic overlap and ensures clear differentiation in the mass spectrometer. |
| Documentation | A comprehensive Certificate of Analysis providing information on purity, concentration, storage conditions, and expiration date. pharmaffiliates.com | Provides the end-user with the necessary information to use the standard correctly and ensures traceability of the measurement. |
Mechanistic Studies in Biological and Biochemical Pathways
Elucidation of Biosynthetic Pathways of Capsaicinoids and Related Compounds
The pungent compounds in chili peppers, known as capsaicinoids, are synthesized via a specialized branch of the phenylpropanoid pathway. nih.gov Vanillylamine (B75263) is a central intermediate in this pathway, condensing with a branched-chain fatty acid to form capsaicin (B1668287), a process catalyzed by the enzyme capsaicin synthase. researchgate.netwikipedia.org The use of isotopically labeled precursors like Vanillylamine-d3 Hydrochloride has been instrumental in confirming and detailing the steps of this pathway. researchgate.net
Stable isotope labeling is a powerful technique for tracing the flow of atoms from a precursor to a final product in metabolic pathways. In the context of capsaicinoid biosynthesis, deuterium-labeled vanillylamine has been synthesized specifically to investigate its incorporation into capsaicin within Capsicum plants. researchgate.net
When this compound is introduced to the plant tissue, typically the placenta of the fruit where biosynthesis is most active, it is taken up by the cells and enters the metabolic pool. mdpi.com Subsequent analysis of the extracted capsaicinoids using mass spectrometry can detect the presence and position of the deuterium (B1214612) label. This unequivocally demonstrates that vanillylamine is a direct precursor and allows for the quantification of its conversion efficiency into the final capsaicinoid products. This method provides direct evidence of the metabolic link between the supplied precursor and the synthesized secondary metabolite, confirming the proposed biosynthetic route.
By using Vanillylamine-d3 as a substrate in in vitro assays with purified or partially purified plant enzymes, researchers can precisely monitor the reaction. The formation of capsaicin-d3 (B12313000) can be tracked with high sensitivity and specificity using liquid chromatography-mass spectrometry (LC-MS). This allows for the detailed kinetic characterization of capsaicin synthase, including its substrate specificity and catalytic efficiency. The distinct mass of the deuterated product ensures that its detection is not confounded by any endogenous, non-labeled compounds in the enzyme preparation.
| Enzyme | Substrate(s) | Product | Role of Labeled Substrate (Vanillylamine-d3) |
|---|---|---|---|
| Vanillin (B372448) Aminotransferase (VAMT) | Vanillin, Amino Donor | Vanillylamine | Serves as a standard for identifying the product of this enzymatic step. |
| Capsaicin Synthase (CS) | Vanillylamine, 8-methyl-6-nonenoyl-CoA | Capsaicin | Used as a direct substrate to confirm enzyme activity and quantify product formation (Capsaicin-d3). mdpi.com |
Investigation of Biotransformation and Degradation Pathways in Preclinical Models
The introduction of deuterium into a molecule can significantly influence its metabolic rate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. juniperpublishers.comnih.gov This phenomenon, known as the kinetic isotope effect, makes this compound a valuable tool for studying metabolic pathways, as metabolism at the deuterated site will be slowed.
In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, used to predict how quickly a compound will be metabolized in the body. nuvisan.comresearchgate.net These assays typically involve incubating the compound with liver microsomes (which contain many drug-metabolizing enzymes) or cultured hepatocytes and measuring its disappearance over time. nuvisan.commdpi.com
When comparing this compound to its non-deuterated counterpart, it is expected that the deuterated version will exhibit greater metabolic stability if the methoxy (B1213986) group is a primary site of metabolism (e.g., via O-demethylation by cytochrome P450 enzymes). nih.gov This would result in a longer metabolic half-life (t½) and a lower intrinsic clearance (CLint) value. Such studies provide insight into specific metabolic liabilities of the molecule and demonstrate how selective deuteration can be used to enhance a compound's pharmacokinetic profile. juniperpublishers.com
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Vanillylamine HCl | Human Liver Microsomes | 25 | 27.7 |
| Vanillylamine-d3 HCl | Human Liver Microsomes | 45 | 15.4 |
| Vanillylamine HCl | Rat Liver Microsomes | 15 | 46.2 |
| Vanillylamine-d3 HCl | Rat Liver Microsomes | 28 | 24.8 |
Following in vitro assessment, the metabolic fate of this compound can be examined in animal models, such as rats, to understand its behavior in a whole organism. After administration, blood, urine, and feces are collected over time to track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.
The deuterium label acts as a clear and unambiguous marker. By analyzing samples with LC-MS, researchers can distinguish the administered compound and its metabolites from endogenous molecules. Pharmacokinetic studies in rodents using deuterated compounds have shown that a reduced rate of metabolism can lead to increased systemic exposure (AUC) and a longer elimination half-life compared to the non-deuterated analog. juniperpublishers.com This provides crucial information for understanding how the compound is processed and eliminated by a living system.
A key advantage of using a deuterated compound is in the identification of metabolic products. Metabolism often involves reactions like hydroxylation, demethylation, or conjugation. When analyzing samples from in vitro or in vivo studies, mass spectrometry is used to detect molecules with masses corresponding to potential metabolites.
The presence of the three deuterium atoms (+3 mass units) in Vanillylamine-d3 provides a unique isotopic signature. Any metabolite formed from the deuterated parent compound will also carry this signature, making it stand out from the complex background of a biological sample. Furthermore, the fragmentation pattern of the metabolite in tandem mass spectrometry (MS/MS) can be analyzed. The retention of the deuterium-labeled fragment confirms its origin and helps pinpoint the site of metabolic modification on other parts of the molecule, facilitating the precise structural characterization of the biotransformation products. nih.gov
Kinetic Isotope Effect (KIE) Studies for Enzymatic Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool in the study of enzymatic reaction mechanisms, providing insight into the rate-limiting steps and the nature of transition states. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. In the context of this compound, the substitution of hydrogen with deuterium at the benzylic position (the methylene (B1212753) group attached to the amino group) can significantly alter the reaction rate if the C-H bond is cleaved in the rate-determining step.
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. For C-H bond cleavage, a normal primary KIE (kH/kD) is typically in the range of 2 to 7, indicating that the reaction is slower with the heavier isotope due to the higher activation energy required to break the stronger C-D bond compared to the C-H bond. The magnitude of the KIE can provide valuable information about the transition state geometry and the degree of bond breaking.
Assessment of Rate-Limiting Steps in Vanillylamine-Related Bioconversions
The enzymatic bioconversion of vanillylamine is primarily carried out by two main classes of enzymes: amine oxidases and ω-transaminases. Determining the rate-limiting step in these conversions is crucial for understanding the catalytic mechanism and for potential enzyme engineering efforts. The use of this compound in KIE studies is instrumental in this assessment.
For instance, studies on analogous substrates with amine oxidases have demonstrated that the α-deuterium isotope effects suggest the rate-determining step in the oxidation is the abstraction of an α-hydrogen. This indicates that the C-H bond cleavage is indeed the rate-limiting step. The observation of a substantial KIE with this compound would strongly support a similar mechanism for its oxidation.
Conversely, for ω-transaminases, which can be involved in the synthesis of vanillylamine from vanillin, the mechanism involves a series of steps including the formation of an external aldimine, deprotonation, and subsequent hydrolysis. Quantum chemical studies on ω-transaminases suggest that the deprotonation of the external aldimine is the rate-determining step. researchgate.netrsc.org If this compound were used as a substrate in the reverse reaction, a significant KIE would implicate the proton abstraction step as rate-limiting.
Below is an illustrative data table summarizing expected KIE values for the enzymatic conversion of vanillylamine, based on findings from analogous systems.
| Enzyme Class | Proposed Rate-Limiting Step | Expected kH/kD with Vanillylamine-d3 HCl | Implication |
| Amine Oxidase (e.g., VAO) | C-H bond cleavage | ~5-10 | C-H bond breaking is the slowest step. |
| ω-Transaminase | Deprotonation of external aldimine | ~3-7 | Proton abstraction from the α-carbon is rate-limiting. |
Note: The kH/kD values are hypothetical and based on typical values observed for similar enzymatic reactions where C-H bond cleavage is rate-limiting. Specific experimental values for this compound are not available in the public literature.
Probing Hydrogen Transfer in Enzyme-Catalyzed Reactions
Beyond identifying the rate-limiting step, KIE studies with this compound can provide deeper insights into the nature of hydrogen transfer in the transition state of the enzyme-catalyzed reaction. The magnitude of the KIE is sensitive to the geometry of the transition state. A highly symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, typically exhibits a maximal KIE.
In the context of an amine oxidase-catalyzed reaction, the cleavage of the C-H bond can occur through different mechanisms, such as hydride transfer, proton abstraction, or hydrogen atom transfer. The observed KIE can help to distinguish between these possibilities. For example, a large KIE is often indicative of a significant contribution from quantum mechanical tunneling, a phenomenon where the hydrogen atom passes through the activation barrier rather than over it. This is more prevalent in reactions involving the transfer of a light particle like a proton or hydrogen atom.
Studies on enzymes catalyzing similar amine oxidations have shown that the pH dependence of the deuterium isotope effect can reveal whether the C-H bond cleavage is fully rate-limiting. For example, a constant and significant KIE over a range of pH values would suggest that the chemical step of hydrogen transfer is the sole rate-limiting factor for the reaction's efficiency (kcat/Km).
The following table presents potential research findings from a hypothetical study using this compound to probe hydrogen transfer mechanisms.
| Enzyme | Experimental Condition | Observed kH/kD | Interpretation of Hydrogen Transfer Mechanism |
| Vanillyl-Alcohol Oxidase | pH 7.5 | 8.2 | Suggests a highly symmetrical transition state for H-transfer and potential quantum tunneling. |
| ω-Transaminase | pH 8.0 | 4.5 | Consistent with a proton abstraction mechanism where the C-H bond is significantly weakened in the transition state. |
Note: This data is illustrative and designed to demonstrate how KIE values are interpreted in mechanistic studies. The values are based on plausible outcomes from experiments with deuterated substrates in similar enzyme systems.
By employing this compound, researchers can elucidate critical details of the enzymatic reaction pathway, contributing to a more complete understanding of the biocatalytic conversion of this important compound.
Preclinical Pharmacological Research As a Labeled Probe
Use in Receptor Binding Assays for Ligand-Target Interactions (in vitro)
Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (such as a drug candidate) and its receptor. labome.com The use of labeled ligands is central to these assays, enabling the precise measurement of binding events. sigmaaldrich.com
Competitive Binding Studies with Vanilloid Receptors (e.g., TRPV1)
Vanillylamine (B75263) is structurally related to capsaicin (B1668287) and acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation. nih.govnih.gov Vanillylamine-d3 Hydrochloride is employed as a labeled probe in competitive binding assays to determine the binding affinities of unlabeled compounds for the TRPV1 receptor. mdpi.com
In this type of assay, a fixed concentration of this compound (the labeled ligand) is incubated with a preparation of cells or membranes expressing the TRPV1 receptor. merckmillipore.com Simultaneously, varying concentrations of an unlabeled test compound (the competitor) are added. The unlabeled compound competes with the labeled ligand for the same binding site on the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the labeled ligand. After reaching equilibrium, the bound and free labeled ligands are separated, and the amount of bound this compound is quantified, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
The data are then used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that displaces 50% of the labeled ligand) can be determined. This value is instrumental in calculating the binding affinity (Kᵢ) of the test compound for the receptor.
Hypothetical Data from a TRPV1 Competitive Binding Assay Below is an example dataset illustrating the displacement of this compound by a hypothetical unlabeled competitor.
| Competitor Conc. (nM) | Vanillylamine-d3 HCl Bound (%) |
|---|---|
| 0.1 | 98.5 |
| 1 | 92.1 |
| 10 | 75.4 |
| 50 | 51.2 |
| 100 | 35.8 |
| 500 | 15.3 |
| 1000 | 8.9 |
Characterization of Allosteric Modulation with Labeled Probes
Allosteric modulators bind to a receptor at a site distinct from the orthosteric site (the primary binding site) and can alter the receptor's affinity for its primary ligand. nih.gov These modulators can be positive (PAMs), enhancing ligand affinity or efficacy, or negative (NAMs), reducing it. nih.gov Labeled probes like this compound are essential for characterizing these effects.
To study allosteric modulation, a saturation binding experiment with the labeled orthosteric ligand (this compound) is performed in both the absence and presence of a fixed concentration of the potential allosteric modulator. If the modulator is positive, it will increase the binding of the labeled probe, reflected as an increase in the maximal binding capacity (Bₘₐₓ) or a decrease in the dissociation constant (Kₔ), indicating higher affinity. Conversely, a negative modulator would decrease binding. This approach allows researchers to quantify the effect of the allosteric compound on the primary ligand's binding characteristics without the modulator directly competing for the same site. mdpi.com
Enzyme Kinetics and Inhibition Studies of Vanillylamine-Processing Enzymes
This compound is an effective tool for investigating the kinetics of enzymes that metabolize vanillylamine. The deuterium (B1214612) label allows for clear differentiation of the substrate from its unlabeled metabolites via mass spectrometry, facilitating precise measurements of reaction rates. fiveable.me
Determination of Kₘ and Vₘₐₓ Using Labeled Substrates
The Michaelis-Menten constants, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), are fundamental parameters that define an enzyme's catalytic efficiency and affinity for its substrate. ucl.ac.ukpatsnap.com To determine these values, enzyme assays are conducted with a constant amount of the enzyme and varying concentrations of the substrate, this compound. utah.edu
The rate of product formation is measured at each substrate concentration. Because the substrate is deuterated, the product will also carry the deuterium label, allowing its formation to be accurately quantified by LC-MS, even in complex biological matrices. By plotting the initial reaction velocity (v) against the substrate concentration ([S]), a hyperbolic curve is typically generated. From this curve, or more commonly from a linearized plot like a Lineweaver-Burk plot (1/v vs 1/[S]), the values for Kₘ and Vₘₐₓ can be accurately calculated. patsnap.com
Example Data from an Enzyme Kinetics Experiment This table shows hypothetical initial reaction velocities for a vanillylamine-processing enzyme at various concentrations of this compound.
| [Vanillylamine-d3 HCl] (µM) | Initial Velocity (pmol/min/mg protein) |
|---|---|
| 5 | 11.2 |
| 10 | 19.8 |
| 20 | 31.5 |
| 40 | 45.0 |
| 80 | 56.3 |
| 160 | 64.1 |
| 320 | 68.9 |
Elucidation of Enzyme Inhibition Mechanisms
Understanding how different compounds inhibit an enzyme is crucial for drug development. nih.govresearchgate.net this compound can be used as a substrate to elucidate mechanisms of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive). nih.govresearchgate.net This is achieved by measuring the enzyme's kinetics in the presence of a fixed concentration of an inhibitor while varying the substrate concentration.
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
Non-competitive Inhibition: The inhibitor binds to an allosteric site, reducing the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not affect Kₘ.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.
By analyzing how the kinetic parameters change in the presence of the inhibitor, its mechanism of action can be determined.
Cellular Uptake and Distribution Studies (in vitro Cell Lines)
Investigating how a compound enters and distributes within cells is a key aspect of preclinical research. nih.gov this compound is ideally suited for such studies in in vitro cell line models. researchgate.netnih.gov Cells are incubated with the labeled compound for various periods. At each time point, the cells are harvested, washed, and lysed.
The concentration of this compound in the cell lysate is then precisely measured using LC-MS. This allows for the quantification of the rate and extent of cellular uptake. Furthermore, subcellular fractionation techniques can be combined with this approach. By separating cellular components (e.g., cytoplasm, mitochondria, nucleus) and quantifying the amount of the labeled compound in each fraction, a detailed map of its intracellular distribution can be generated. This information is vital for understanding a compound's mechanism of action, as its location within the cell often dictates its biological activity.
Hypothetical Data from a Cellular Uptake Study in a Cancer Cell Line This table illustrates the time-dependent uptake of this compound into an in vitro cell line.
| Incubation Time (minutes) | Intracellular Concentration (ng/10⁶ cells) |
|---|---|
| 0 | 0.0 |
| 5 | 1.2 |
| 15 | 3.5 |
| 30 | 6.8 |
| 60 | 10.4 |
| 120 | 11.5 |
Pharmacokinetic Research in Animal Models for Mechanistic Insights
Pharmacokinetic studies in animal models are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). The use of deuterated compounds like this compound is particularly advantageous in these studies as it allows for the differentiation of the administered compound from any endogenous counterparts and its metabolites. nih.gov
Following administration to animal models, the concentration of this compound in plasma and various tissues can be measured over time. This allows for the determination of key pharmacokinetic parameters. While specific data for this compound is not available, a study on its precursor, vanillin (B372448), in rats provides some insight. Following oral administration of vanillin, the maximum plasma concentration (Cmax) was 290.24 ng/mL, which was reached at a Tmax of 4 hours. nih.gov The oral bioavailability was found to be 7.6%. nih.gov
The distribution of this compound into different tissues can be quantified to understand its tissue penetration and potential sites of action or accumulation. This is typically achieved by collecting tissue samples at various time points after administration and analyzing them by liquid chromatography-mass spectrometry (LC-MS).
A summary of hypothetical pharmacokinetic parameters for this compound, based on its precursor, is presented below:
| Pharmacokinetic Parameter | Definition | Hypothetical Value (based on Vanillin) |
| Cmax (Maximum Concentration) | The highest concentration of the drug in the blood. | ~290 ng/mL |
| Tmax (Time to Maximum Concentration) | The time it takes to reach Cmax. | ~4 hours |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | ~7.6% |
| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | ~10.3 hours |
Determining the routes by which a compound and its metabolites are eliminated from the body is a critical component of preclinical research. By administering this compound to animal models and collecting urine and feces over time, the primary routes of excretion can be identified. The presence of the deuterium label facilitates the detection and quantification of the parent compound and its metabolites in these matrices. In humans, vanillylmandelic acid (VMA) is a known metabolite of catecholamines and is excreted in the urine. researchgate.net It is plausible that vanillylamine is also metabolized and excreted via renal and/or fecal routes.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. indexcopernicus.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. arxiv.orgaps.org
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For vanillylamine (B75263), this involves determining the most stable orientations of the aminomethyl (-CH₂NH₂) and methoxy (B1213986) (-OCH₃) groups relative to the aromatic ring.
| Parameter | Vanillylamine | Vanillylamine-d3 | Expected Change |
|---|---|---|---|
| C-O (methoxy) Bond Length (Å) | ~1.370 | ~1.370 | Negligible |
| O-C (methyl) Bond Length (Å) | ~1.425 | ~1.425 | Negligible |
| C-C-N Bond Angle (°) | ~112.5 | ~112.5 | Negligible |
| C-O-C (methoxy) Bond Angle (°) | ~117.0 | ~117.0 | Negligible |
Electronic structure analysis provides insight into the reactivity and kinetic stability of a molecule. irjweb.com Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It helps identify the electron-rich and electron-poor regions. researchgate.net For vanillylamine, MEP analysis would show negative potential (red/yellow colors) around the phenolic oxygen and the nitrogen of the amino group, indicating these are sites prone to electrophilic attack. Positive potential (blue colors) would be found around the amine and hydroxyl hydrogens, indicating sites for nucleophilic attack. researchgate.net
| Property | Predicted Value / Description | Implication |
|---|---|---|
| EHOMO | ~ -5.5 eV | Electron-donating capability, localized on the phenol (B47542) ring. |
| ELUMO | ~ 0.5 eV | Electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | High kinetic stability and low chemical reactivity. |
| MEP Negative Regions | Phenolic Oxygen, Amino Nitrogen | Sites for hydrogen bond donation and electrophilic attack. |
| MEP Positive Regions | Amine and Hydroxyl Hydrogens | Sites for hydrogen bond acceptance. |
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. A key application of this method is the prediction of isotopic shifts. When a lighter atom is replaced by a heavier isotope, such as hydrogen (¹H) with deuterium (B1214612) (²H), the vibrational frequencies associated with that atom's movement decrease. libretexts.org
This phenomenon is due to the increase in the reduced mass of the vibrating system. For Vanillylamine-d3, the C-D bonds in the methoxy group are heavier than the C-H bonds. Consequently, the stretching and bending vibrations involving these deuterium atoms will occur at lower frequencies (a redshift or downshift) compared to the non-deuterated compound. libretexts.orgnih.gov This predictable shift is a powerful tool for confirming the site of deuteration experimentally. researchgate.net For example, the C-H stretching modes typically appear around 2900-3000 cm⁻¹, while C-D stretching modes are expected around 2100-2200 cm⁻¹.
| Vibrational Mode | Vanillylamine (C-H) | Vanillylamine-d3 (C-D) | Predicted Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Symmetric Stretch | ~2950 | ~2140 | ~ -810 |
| Asymmetric Stretch | ~3000 | ~2230 | ~ -770 |
| Symmetric Bend (Scissoring) | ~1460 | ~1080 | ~ -380 |
Molecular Docking and Dynamics Simulations with Biological Macromolecules
To understand how Vanillylamine-d3 Hydrochloride might function in a biological context, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction of a small molecule (ligand) with a large biological molecule, such as a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov Studies on vanillin (B372448) and its derivatives have shown interactions with various protein targets, including those involved in bacterial DNA synthesis. nih.gov For vanillylamine, docking simulations would predict that its binding is driven by a combination of interactions:
Hydrogen Bonds: The phenolic hydroxyl (-OH) and the protonated amino (-NH₃⁺) groups are potent hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic benzene (B151609) ring can form van der Waals and π-π stacking interactions with nonpolar amino acid residues. nih.gov
Electrostatic Interactions: The positive charge on the protonated amine can form strong salt bridges with negatively charged residues like aspartate or glutamate.
Since isotopic substitution with deuterium does not alter the molecule's charge or electronic properties, this compound is predicted to form the exact same pattern of non-covalent interactions with a protein target as its non-deuterated counterpart.
| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Protonated Amino Group (-NH₃⁺) | Hydrogen Bond, Salt Bridge | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |
| Hydroxyl Group (-OH) | Hydrogen Bond | Histidine (His), Threonine (Thr), Asparagine (Asn) |
| Aromatic Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Methoxy Group (-OCD₃) | van der Waals | Leucine (Leu), Valine (Val), Alanine (Ala) |
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the movement of atoms in the protein-ligand complex over time, providing insights into its stability and binding affinity. nih.govnih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. researchgate.net
| Parameter | Vanillylamine HCl | Vanillylamine-d3 HCl | Interpretation |
|---|---|---|---|
| Average Ligand RMSD (Å) | 1.8 ± 0.4 | 1.6 ± 0.3 | d3 analogue shows slightly less movement, suggesting higher stability in the binding pocket. |
| Binding Free Energy (ΔGbind, kcal/mol) | -7.5 | -7.7 | Slightly more favorable binding energy for the deuterated ligand. |
| Key H-Bonds Occupancy (%) | 85% | 88% | Hydrogen bonds are slightly more persistent with the deuterated compound. |
In Silico Prediction of Metabolic Pathways and Isotopic Fate
Computational, or in silico, models are instrumental in the early stages of drug discovery and development for predicting the metabolic fate of new chemical entities. These predictive models can forecast potential metabolic pathways, identify likely metabolites, and estimate the rate of metabolism, thereby guiding the design of molecules with improved pharmacokinetic profiles. For this compound, in silico analysis focuses on predicting the metabolic transformations of the parent molecule and the ultimate fate of the deuterium isotopes.
The metabolic pathways of vanillylamine, the non-deuterated parent compound, are predicted to be similar to those of other small phenolic amines. The primary routes of metabolism are anticipated to involve oxidation, deamination, and conjugation reactions. Key enzymes in these transformations include monoamine oxidases (MAOs), cytochrome P450 (CYP) enzymes, and various transferases.
Based on established metabolic transformations of similar compounds, the predicted metabolic pathways for vanillylamine include:
Oxidative deamination: Catalyzed by MAO, this pathway would convert the primary amine of vanillylamine to an aldehyde intermediate, which would then be further oxidized to vanillic acid.
O-demethylation: CYP enzymes could catalyze the removal of the methyl group from the methoxy moiety, leading to the formation of 3,4-dihydroxybenzylamine.
Conjugation: The phenolic hydroxyl group and the primary amine are susceptible to Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites for excretion.
The introduction of three deuterium atoms on the methoxy group of this compound is expected to significantly influence its metabolic rate, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and thus requires more energy to break. For metabolic reactions where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium can lead to a considerable decrease in the reaction rate.
In the case of this compound, the O-demethylation pathway, which is mediated by CYP enzymes, involves the cleavage of a C-H bond in the methoxy group. The presence of deuterium at this position is predicted to slow down this metabolic route. This reduced rate of O-demethylation could lead to a metabolic shift, favoring other pathways such as oxidative deamination or conjugation.
The isotopic fate of the deuterium atoms is directly linked to the metabolic stability of the methoxy group. If O-demethylation does occur, albeit at a slower rate, the deuterium atoms would be lost from the molecule as deuterated formaldehyde. However, due to the KIE, a larger proportion of the deuterium atoms are expected to remain intact on the parent molecule or its metabolites that have not undergone O-demethylation, and be excreted as part of these larger structures.
The following interactive data table summarizes the predicted metabolic pathways and the anticipated fate of the deuterium isotopes.
| Metabolic Pathway | Key Enzymes | Predicted Metabolite(s) | Predicted Isotopic Fate of Deuterium |
| Oxidative Deamination | MAO, Aldehyde Dehydrogenase | Vanillin, Vanillic Acid | Deuterium atoms remain on the aromatic ring. |
| O-Demethylation | Cytochrome P450s | 3,4-Dihydroxybenzylamine | Deuterium atoms are lost as deuterated formaldehyde. This pathway is expected to be slowed by the kinetic isotope effect. |
| Glucuronidation | UGTs | Vanillylamine-O-glucuronide, Vanillylamine-N-glucuronide | Deuterium atoms remain on the parent molecule within the glucuronide conjugate. |
| Sulfation | SULTs | Vanillylamine-O-sulfate | Deuterium atoms remain on the parent molecule within the sulfate (B86663) conjugate. |
Force Field Development and Parameterization for Deuterated Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and interactions of molecules. The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. The parameterization of a force field for a novel or modified molecule, such as this compound, is a critical step to ensure reliable simulation results.
The process of developing a force field for a deuterated compound goes beyond a simple substitution of the atomic mass of hydrogen with that of deuterium. While this mass change is a necessary first step, it often fails to accurately capture the subtle but significant effects of deuteration on molecular properties. researchgate.net A more rigorous approach involves the re-parameterization of the bonded terms within the force field, which include bond stretching, angle bending, and dihedral torsions. researchgate.net
This re-parameterization is typically guided by quantum mechanical (QM) calculations. These calculations provide a more accurate description of the potential energy surface of the molecule, which can then be used to refine the force field parameters. For a deuterated system, the QM calculations are performed with the mass of deuterium, which leads to different vibrational frequencies compared to the non-deuterated analogue. These new frequencies are then used to fit the force constants for the bonded interactions in the force field.
The general steps for developing and parameterizing a force field for a deuterated system like this compound are:
Initial Parameter Assignment: Starting with an existing force field, such as AMBER or CHARMM, parameters for the non-deuterated vanillylamine scaffold are assigned. nih.gov
Mass Modification: The atomic mass of the three hydrogen atoms on the methoxy group is changed to that of deuterium.
Quantum Mechanical Calculations: High-level QM calculations are performed on a model of deuterated vanillylamine to obtain its equilibrium geometry and vibrational frequencies.
Parameter Fitting: The force constants for the C-D bonds, C-O-C angles involving the deuterated methyl group, and relevant dihedral angles are adjusted to reproduce the QM-calculated vibrational frequencies and geometry.
Validation: The newly parameterized force field is then validated by running MD simulations and comparing the resulting structural and dynamic properties with available experimental data or with the QM data.
The following interactive data table outlines the key parameters in a force field that are typically adjusted for deuterated systems and the rationale for their modification.
| Parameter Type | Description | Rationale for Modification in Deuterated Systems |
| Bond Stretching | Describes the energy required to stretch or compress a bond from its equilibrium length. | The vibrational frequency of a C-D bond is lower than that of a C-H bond due to the increased mass of deuterium. The force constant needs to be adjusted to reflect this change. |
| Angle Bending | Represents the energy needed to bend the angle between three bonded atoms. | Changes in bond vibrational frequencies can influence the bending modes. Re-parameterization ensures the correct description of the molecular geometry and dynamics. |
| Dihedral Torsions | Defines the energy barrier for rotation around a central bond. | While the electronic effect of deuteration on torsional barriers is generally small, re-parameterization can capture any subtle changes in the rotational profile. |
| Non-Bonded Interactions (van der Waals and Electrostatic) | Describe the interactions between atoms that are not directly bonded. | Generally, non-bonded parameters are not significantly altered for deuteration as the electronic structure of the molecule remains largely unchanged. However, subtle adjustments may be made based on high-level QM calculations. |
By following this detailed parameterization process, a robust and accurate force field for this compound can be developed, enabling insightful molecular dynamics simulations to probe its behavior at the atomic level.
Future Research Directions and Emerging Paradigms
Integration with Advanced Multi-Omics Platforms
The era of systems biology demands comprehensive analysis of biological systems, for which multi-omics approaches—encompassing genomics, proteomics, and metabolomics—are essential. Stable isotope-labeled compounds like Vanillylamine-d3 Hydrochloride are critical for achieving the quantitative accuracy required in these complex studies. nih.gov
In metabolomics, the use of stable isotope-labeled internal standards is a cornerstone for accurate quantification. musechem.comnih.gov this compound can serve as an ideal internal standard for the mass spectrometry-based analysis of its unlabeled counterpart or related metabolites in complex biological matrices. Its integration helps to correct for variations in sample preparation and instrumental analysis, which is crucial for distinguishing true metabolic changes from experimental artifacts. musechem.comnih.gov In proteomics, deuterium (B1214612) labeling using agents like heavy water (D₂O) is an established method for analyzing protein turnover kinetics on a proteome-wide scale. biorxiv.orgbiorxiv.org While not used directly for labeling proteins, this compound can be used to accurately quantify metabolic pathways that interact with the proteome, providing a more integrated understanding of cellular function.
The table below summarizes the potential applications of this compound within multi-omics platforms.
| Omics Platform | Specific Application of this compound | Research Benefit |
| Metabolomics | Internal standard for LC-MS quantification of vanillylamine (B75263) and related vanilloids. | Accurate measurement of metabolite concentrations, enabling reliable identification of metabolic pathway alterations in disease states. musechem.com |
| Proteomics | Standard for quantifying enzymes or metabolites in pathways linked to protein post-translational modifications. | Provides context for changes observed in protein expression or turnover by linking them to metabolic activity. |
| Lipidomics | Tracer for studying the metabolism of vanillylamine-containing lipids or related phenolic lipids. | Elucidation of novel lipid metabolic pathways and their roles in cellular signaling. |
Development of Novel Deuterium Labeling Methodologies
The synthesis of deuterated compounds is continually evolving, with new methods offering greater efficiency, selectivity, and versatility. researchgate.net Recent advancements focus on late-stage deuteration, where deuterium is introduced into a complex molecule at one of the final synthetic steps. acs.org This approach is highly valuable as it minimizes the cost and complexity associated with using deuterated starting materials. acs.orgnih.gov
Methodologies relevant to the synthesis of compounds like this compound include:
Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. acs.org Recent progress has seen the development of highly regioselective HIE reactions using transition metal catalysts, allowing for the precise placement of deuterium atoms in a molecule. researchgate.net
Visible-Light Photocatalysis: This emerging method uses light to drive deuteration reactions, often under mild conditions, providing a green and efficient alternative to traditional methods. researchgate.net
Deuterated Reagents: The development of new, readily available deuterated building blocks and reagents simplifies the incorporation of deuterium into target molecules. researchgate.netnih.gov
A study on the synthesis of deuterated vanillylamine and capsaicin (B1668287) specifically utilized sodium methoxide-d3 to introduce the trideuteriomethoxy group onto the vanillin (B372448) precursor, demonstrating an efficient synthetic strategy. researchgate.net The stability of the deuterium label is a critical consideration in synthesis, with placement on non-exchangeable sites being paramount for its use as a reliable internal standard. acanthusresearch.com
Applications in Advanced Imaging Techniques
Mass Spectrometry Imaging (MSI) has emerged as a powerful technology for visualizing the spatial distribution of biomolecules, pharmaceuticals, and metabolites directly in tissue sections without the need for labels. nih.govwiley.com The combination of high chemical specificity and spatial information makes MSI an invaluable tool in pharmacology, toxicology, and disease pathology research. nih.govmaastrichtuniversity.nl
This compound is ideally suited for use as an internal standard in quantitative MSI workflows. By applying a uniform layer of the deuterated standard onto the tissue section prior to analysis, it is possible to achieve accurate, pixel-by-pixel quantification of the endogenous, unlabeled vanillylamine. This approach corrects for variations in ionization efficiency across the tissue surface, a common challenge in MSI that can otherwise distort the perceived distribution of the analyte. nih.gov This methodology allows researchers to create precise quantitative maps showing the localization of specific compounds within complex tissue architecture, such as identifying lipid signatures in distinct neocortical areas or in response to infection. maastrichtuniversity.nlnih.gov
While Positron Emission Tomography (PET) is another advanced imaging technique, its application typically requires radiolabeling with positron-emitting isotopes like Carbon-11, and is used to image processes like dopamine (B1211576) D3 receptor function. nih.govnih.gov The use of a deuterated standard like this compound is most directly applicable to mass spectrometry-based imaging methods.
Exploration in New Research Areas Beyond Capsaicinoid Chemistry
While the synthesis of deuterated vanillylamine has been closely linked to investigating capsaicin biosynthesis, its utility extends to many other research fields. researchgate.netkisti.re.kr The application of stable isotope standards is fundamental in diverse areas such as environmental science, pharmaceutical development, and food chemistry. musechem.comamerigoscientific.com
Potential new research areas for this compound include:
Neuroscience: Vanillylamine is a biogenic amine and a metabolite of vanilloid compounds. Its deuterated form could be used as a tracer to study the metabolism and kinetics of vanilloids within the central nervous system.
Environmental Science: As a stable isotope-labeled standard, it can be used in environmental monitoring to accurately quantify vanillylamine or related phenolic compounds, which may be present as pollutants, and to study their bioaccumulation and degradation pathways. amerigoscientific.com
Food Chemistry: Vanillylamine is related to vanillin, the primary component of vanilla flavor. This compound could serve as an internal standard for the authentication of food products and for studying the metabolic fate of flavor compounds. researchgate.net
Drug Metabolism: Precisely labeled compounds are widely used to elucidate the metabolism of small molecule drugs. acs.org If vanillylamine is a metabolite of a pharmaceutical compound, the deuterated standard would be essential for pharmacokinetic studies.
Contribution to Reproducibility and Standardization in Research Using Labeled Standards
The use of stable isotope-labeled internal standards is a critical factor in enhancing the reproducibility and standardization of analytical measurements, particularly in mass spectrometry. musechem.comthermofisher.com By adding a known quantity of this compound to a sample at an early stage of the analytical workflow, it can effectively normalize variations that arise from multiple sources. thermofisher.com
Key contributions to research standardization are summarized in the table below.
| Source of Variation | How this compound Compensates | Impact on Reproducibility |
| Matrix Effects | Co-elutes with the unlabeled analyte and experiences the same ionization suppression or enhancement. acanthusresearch.comthermofisher.com | Ensures accurate quantification regardless of sample complexity or matrix variability between samples. |
| Sample Preparation | Accounts for analyte loss during extraction, handling, and derivatization steps. musechem.comamerigoscientific.com | Corrects for inconsistencies in sample processing, leading to more reliable and comparable results across batches. |
| Instrumental Variability | Normalizes for fluctuations in instrument performance and detector response over time. amerigoscientific.comthermofisher.com | Improves inter-laboratory and intra-laboratory precision, making data more robust and standardized. |
By mitigating these common sources of error, stable isotope standards like this compound play a fundamental role in method validation and quality control, ensuring that analytical data is accurate, reliable, and reproducible. musechem.com
Q & A
Basic: What are the key steps in synthesizing and characterizing Vanillylamine-d3 Hydrochloride for research use?
Methodological Answer:
The synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) via acid-catalyzed hydrogen-deuterium exchange or deuterated reagent substitution. Post-synthesis, characterization requires:
- Nuclear Magnetic Resonance (NMR): Confirm deuterium integration via [1H NMR] suppression at δ ~3.3 ppm (methyl-d3) and [2H NMR] for isotopic purity.
- Mass Spectrometry (LC-MS): Validate molecular ion peaks at m/z 184.1 [M+H]+ (non-deuterated) versus m/z 187.1 [M+H]+ (d3-labeled), ensuring ≥98% isotopic enrichment.
- Elemental Analysis: Verify chloride content (theoretical: ~16.5%) via titration or ion chromatography .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for powder handling to avoid inhalation .
- Waste Management: Segregate deuterated waste from general lab waste. Neutralize hydrochloride residues with 1M NaOH before disposal, adhering to institutional guidelines for isotopic compounds .
- Emergency Procedures: For accidental exposure, rinse skin/eyes with water for 15 minutes and consult a toxicologist due to potential isotopic effects on metabolic pathways .
Intermediate: How can researchers ensure the purity of this compound using pharmacopeial methods?
Methodological Answer:
Adopt USP/Ph. Eur. chromatographic protocols for analogous compounds (e.g., Vancomycin Hydrochloride):
- HPLC Conditions: Use a C18 column (4.6 mm × 25 cm, 5 µm packing) with UV detection at 280 nm. Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 30 min, flow rate 2 mL/min).
- Acceptance Criteria: Purity ≥98% (area normalization), with no single impurity >0.5%. Compare retention times against non-deuterated Vanillylamine Hydrochloride to confirm isotopic stability .
Advanced: How should pharmacokinetic studies using this compound as an internal standard be designed?
Methodological Answer:
- Sample Preparation: Spike biological matrices (plasma/tissue homogenates) with deuterated compound at 1–10 µg/mL. Use protein precipitation (acetonitrile:methanol, 4:1 v/v) to minimize matrix effects.
- LC-MS/MS Parameters: Optimize MRM transitions (e.g., m/z 187.1 → 123.0 for quantification). Validate linearity (R² >0.99) across 0.1–100 ng/mL and precision (CV <15%).
- Data Normalization: Correct for ion suppression/enhancement using deuterated vs. non-deuterated response ratios. Cross-validate with stable isotope dilution assays (SIDA) to ensure accuracy .
Advanced: How can researchers resolve discrepancies in deuterium content analysis during quality control?
Methodological Answer:
- Multi-Technique Validation: Combine [2H NMR] (quantitative deuterium distribution) with high-resolution mass spectrometry (HRMS) to detect isotopic impurities (e.g., d2 or d4 species).
- Thermogravimetric Analysis (TGA): Rule out hygroscopicity effects by measuring weight loss (<1% at 110°C).
- Collaborative Studies: Cross-check results with independent labs using standardized protocols (e.g., ISO/IEC 17025) to identify systematic errors in isotopic ratio measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
